molecular formula C6H5BrFNO2S B2642732 4-Amino-3-bromobenzene-1-sulfonyl fluoride CAS No. 108045-28-9

4-Amino-3-bromobenzene-1-sulfonyl fluoride

Cat. No.: B2642732
CAS No.: 108045-28-9
M. Wt: 254.07
InChI Key: UZACAJVHSLWABY-UHFFFAOYSA-N
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Description

4-Amino-3-bromobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5BrFNO2S. It is a derivative of benzene, featuring an amino group, a bromine atom, and a sulfonyl fluoride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromobenzene-1-sulfonyl fluoride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The amino and bromine groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, acids, and bases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

4-Amino-3-bromobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-3-bromobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophiles, such as amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-bromobenzene-1-sulfonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields.

Properties

IUPAC Name

4-amino-3-bromobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZACAJVHSLWABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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